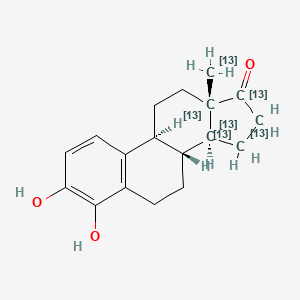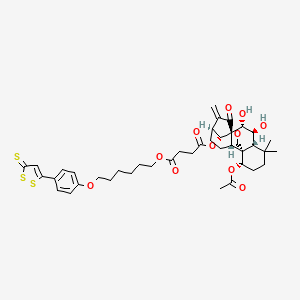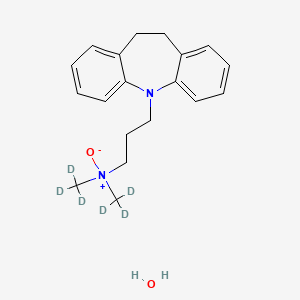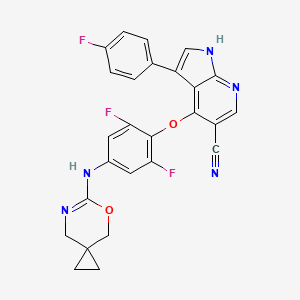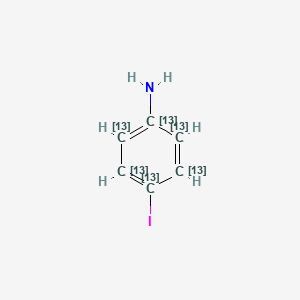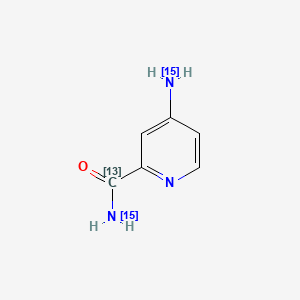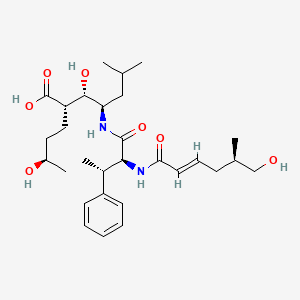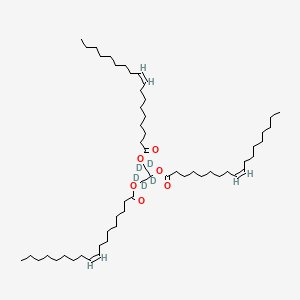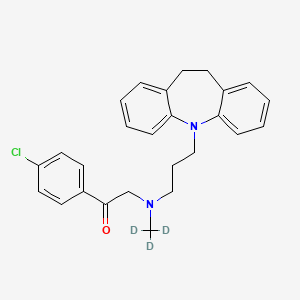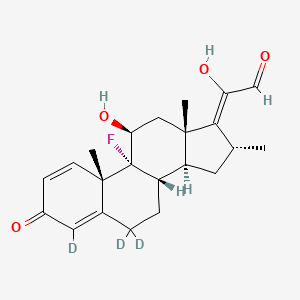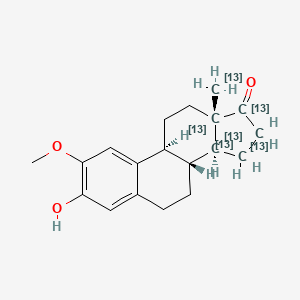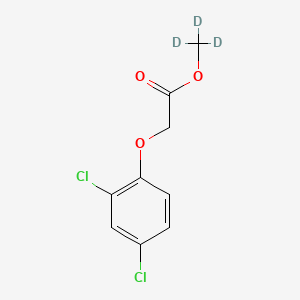
2,4-D methyl ester-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-D methyl ester-d3, also known as methyl 2,4-dichlorophenoxyacetate-d3, is a deuterated form of the herbicide 2,4-D methyl ester. This compound is primarily used in scientific research to study the behavior and metabolism of 2,4-D methyl ester in various environments. The deuterium atoms in this compound make it a valuable tool for tracing and analyzing chemical reactions and pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-D methyl ester-d3 involves the esterification of 2,4-dichlorophenoxyacetic acid with deuterated methanol (CD3OD). The reaction typically occurs in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+CD3OD→2,4-D methyl ester-d3+H2O
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 2,4-dichlorophenoxyacetic acid and deuterated methanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4-D methyl ester-d3 undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 2,4-dichlorophenoxyacetic acid and deuterated methanol.
Oxidation: The compound can be oxidized to form different chlorinated phenoxyacetic acid derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: 2,4-dichlorophenoxyacetic acid and deuterated methanol.
Oxidation: Chlorinated phenoxyacetic acid derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
2,4-D methyl ester-d3 is widely used in scientific research for several purposes:
Environmental Studies: To trace the degradation and movement of 2,4-D methyl ester in soil and water.
Metabolic Studies: To study the metabolism of 2,4-D methyl ester in plants and animals.
Analytical Chemistry: As an internal standard in mass spectrometry and other analytical techniques to quantify 2,4-D methyl ester and its metabolites.
Herbicide Research: To understand the mode of action and resistance mechanisms of 2,4-D methyl ester in weeds.
Mecanismo De Acción
2,4-D methyl ester-d3 functions similarly to 2,4-D methyl ester by mimicking the natural plant hormone auxin. It disrupts the normal growth processes in plants, leading to uncontrolled growth and eventually plant death. The compound targets auxin receptors and signaling pathways, causing abnormal cell division and elongation.
Comparación Con Compuestos Similares
2,4-D methyl ester-d3 is compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: The parent compound, which is less volatile and more water-soluble.
2,4-D ethylhexyl ester: Another ester form with different volatility and absorption characteristics.
Methyl 2,4-dichlorophenoxyacetate: The non-deuterated form, used widely as a herbicide.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which make it an excellent tracer for studying the behavior and metabolism of 2,4-D methyl ester. This property is particularly valuable in environmental and metabolic studies, where precise tracking of the compound is essential.
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid
- 2,4-D ethylhexyl ester
- Methyl 2,4-dichlorophenoxyacetate
- 2,4-D butyl ester
- 2,4-D isobutyl ester
- 2-methyl-4-chlorophenoxyacetic acid (MCPA)
Propiedades
Fórmula molecular |
C9H8Cl2O3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
trideuteriomethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3/i1D3 |
Clave InChI |
HWIGZMADSFQMOI-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)COC1=C(C=C(C=C1)Cl)Cl |
SMILES canónico |
COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


